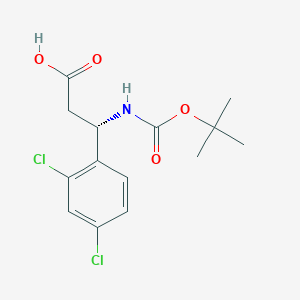

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

CAS No.: 499995-81-2

Cat. No.: VC3733524

Molecular Formula: C14H17Cl2NO4

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499995-81-2 |

|---|---|

| Molecular Formula | C14H17Cl2NO4 |

| Molecular Weight | 334.2 g/mol |

| IUPAC Name | (3S)-3-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

| Standard InChI Key | FYFDBWTUQWRLDK-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid typically follows established protocols for introducing the Boc protecting group onto amino acids. A common synthetic route involves the reaction of the unprotected amino acid precursor with tert-butoxycarbonyl chloride (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. The reaction typically proceeds under mild conditions to preserve the stereochemical integrity of the chiral center. Purification methods such as recrystallization or column chromatography are then employed to obtain the final product with high purity. The selective protection of the amino group is crucial for preventing unwanted side reactions during subsequent synthetic transformations, particularly in multi-step peptide synthesis processes where orthogonal protection strategies are essential.

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry have introduced innovative approaches for preparing Boc-protected amino acids, which may be applicable to the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. A notable example is a recently developed two-step protocol that converts carboxylic acids into non-racemic N-Boc-protected α-amino acids . This method first couples the carboxylic acid with tert-butyl aminocarbonate (BocNHOH) to generate an azanyl ester intermediate (acyloxycarbamate). The intermediate then undergoes a stereocontrolled iron-catalyzed 1,3-nitrogen migration to produce the N-Boc-protected amino acid with defined stereochemistry . This approach is particularly valuable for creating α-monosubstituted amino acids with aryl, alkenyl, and alkyl side chains, making it potentially suitable for synthesizing our compound of interest. Furthermore, this method can be adapted for enantioconvergent synthesis of α,α-disubstituted amino acids from racemic starting materials, expanding the range of accessible structural variants .

Applications in Research and Industry

Role in Peptide Chemistry and Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid serves as a key intermediate in peptide synthesis and other complex molecular constructions. The presence of the Boc protecting group on the amino function makes this compound particularly valuable in solid-phase peptide synthesis, where controlled and sequential reactions are critical. The Boc group provides orthogonal protection that allows for selective manipulation of functional groups during multi-step syntheses. Researchers can incorporate this compound into peptide sequences to create complex peptides with specific biological activities, thereby enhancing drug design capabilities . The dichlorophenyl moiety introduces unique structural features that can influence the conformational properties of the resulting peptides, potentially leading to novel biological activities. The compound's defined stereochemistry ensures that the resulting peptides maintain the desired three-dimensional architecture necessary for biological recognition and activity.

Pharmaceutical and Medicinal Chemistry Applications

The unique structural features of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid make it a valuable building block in pharmaceutical development. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The 2,4-dichlorophenyl group can confer specific properties to drug candidates, including enhanced lipophilicity that may improve blood-brain barrier penetration, a critical factor in developing treatments for central nervous system disorders. When incorporated into larger molecular structures, this compound can influence binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The S-configuration at the stereogenic center is particularly important in pharmaceutical applications, as biological systems typically exhibit high stereoselectivity in their interactions with chiral molecules. This stereochemical feature allows for precise targeting of specific biological receptors, potentially enhancing therapeutic efficacy while reducing unwanted side effects.

Broader Research Applications

Beyond peptide synthesis and pharmaceutical development, (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid finds applications in multiple research domains. In biochemical research, the compound is valuable for studying enzyme interactions and protein functions, contributing to our understanding of cellular mechanisms and disease pathways . Its well-defined structure and stereochemistry make it useful as a probe for investigating biological systems with high specificity. In material science, the compound can be incorporated into polymer matrices to develop advanced materials with tailored properties suitable for coatings and biomedical applications . The carboxylic acid group provides an attachment point for polymer formation, while the aromatic dichlorophenyl group can impart specific physical properties to the resulting materials. Additionally, this chemical serves as a standard in various analytical techniques, enhancing the accuracy and reliability of chemical analyses in research and quality control settings .

Comparison with Related Compounds

Structural and Functional Comparison

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be compared with several structurally related compounds to highlight its distinctive features. The following table presents a comparative analysis of the compound with its R-enantiomer and a closely related structural isomer:

| Property | (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | (S)-Boc-2,3-dichloro-β-phenylalanine |

|---|---|---|---|

| CAS Number | 499995-81-2 | 500788-90-9 | Not specified in sources |

| Molecular Formula | C14H17Cl2NO4 | C14H17Cl2NO4 | C14H17Cl2NO4 |

| Molecular Weight | 334.2 g/mol | 334.2 g/mol | 334.2 g/mol |

| Chlorine Positions | 2,4 | 2,4 | 2,3 |

| Stereochemistry | S-configuration | R-configuration | S-configuration |

| Optical Rotation | Not specified in sources | Not specified in sources | [α]D= +24 ± 2° (C=1 in EtOH) 25 |

The R-enantiomer shares identical chemical formula and molecular weight but differs in the spatial arrangement at the stereogenic center, potentially leading to significantly different biological activities due to the chirality of biological receptors and enzymes. The 2,3-dichloro isomer differs in the position of one chlorine atom on the phenyl ring, which can alter electronic properties, lipophilicity, and binding characteristics in biological systems . These subtle structural differences can have profound effects on reactivity patterns, metabolic stability, and pharmacological properties, underscoring the importance of precise structural control in applications ranging from medicinal chemistry to materials science.

| Package Size | Catalog Number | Price (excl. VAT) |

|---|---|---|

| 100 mg | R00375T,100mg | €119.38 |

| 250 mg | R00375T,250mg | €167.13 |

| 1 g | R00375T,1g | Not specified |

This pricing structure reflects the specialized nature of the compound and the precision required in its synthesis . The significant price difference between package sizes indicates the economies of scale in production. For research purposes, smaller quantities are typically sufficient, though larger amounts may be required for scale-up studies or commercial applications. The availability from multiple suppliers ensures consistent access for researchers and industrial users, facilitating ongoing investigation and application development. Researchers should consider purity specifications and certificates of analysis when selecting a supplier, as these factors can influence experimental outcomes, particularly in sensitive applications such as pharmaceutical development.

Current Research and Future Directions

Recent Advances in Synthetic Methodologies

Recent research has significantly expanded the synthetic approaches available for preparing Boc-protected amino acids, with potential applications to (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid and related compounds. The development of a two-step protocol that converts carboxylic acids into N-Boc-protected α-amino acids represents a notable advancement in this field . This innovative approach offers several advantages over traditional methods, including applicability to a wide range of substrates, efficient stereochemical control, and the potential for enantioconvergent synthesis. The iron-catalyzed 1,3-nitrogen migration step provides a mechanistically distinct pathway to these compounds that may avoid some of the limitations of conventional approaches . This method also demonstrates utility in creating α-deuterated α-amino acids, opening new possibilities for isotopic labeling studies that are valuable in tracking metabolic pathways and drug metabolism. These synthetic advances contribute to making (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid and similar compounds more accessible for research and development, potentially accelerating their application in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume